molecular formula C16H16ClNO3S B2626419 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034553-54-1

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2626419
CAS No.: 2034553-54-1
M. Wt: 337.82
InChI Key: JPNYHXBWOWZXDC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone (CAS 2034553-54-1) is a chemical compound with the molecular formula C16H16ClNO3S and a molecular weight of 337.82 g/mol . This molecule is built on the 6,7-dihydrothieno[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its relevance in the development of bioactive molecules, particularly antiplatelet agents like clopidogrel . The compound features a 2-chloro substitution on the thiophene ring and is further functionalized with a 2-(2-methoxyphenoxy)ethan-1-one moiety, making it a versatile intermediate for chemical synthesis and drug discovery research . The thienopyridine core is characterized by a tetrahydropyridine ring that typically adopts a half-chair conformation, and the structure is capable of forming intermolecular interactions, which are critical for studying solid-state properties and crystallization . This compound is offered For Research Use Only and is intended for applications such as the exploration of new biologically active molecules, method development in synthetic chemistry, and as a standard in analytical profiling. Researchers can utilize this high-purity building block to develop novel compounds for various therapeutic areas. Proper handling is essential; it should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-12-4-2-3-5-13(12)21-10-16(19)18-7-6-14-11(9-18)8-15(17)22-14/h2-5,8H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNYHXBWOWZXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone is a member of the thieno[3,2-c]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H14ClN2O3S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_3\text{S}

This compound features a thieno[3,2-c]pyridine core with a methoxyphenoxy substituent, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyridine moiety may facilitate binding to target proteins, while the methoxyphenoxy group can enhance solubility and bioavailability. These interactions can modulate various cellular pathways leading to physiological responses.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Exhibits efficacy against various bacterial strains.
  • Antiparasitic Activity: Demonstrated effectiveness against protozoan parasites such as Leishmania and Trypanosoma species.
  • Anticancer Properties: Potential in inhibiting tumor cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (µM)CC50 (µM)
AntileishmanialL. donovani8.8>100
AntitrypanosomalT. b. brucei0.95>50
Hepatocyte ViabilityHepG2>15.6>100

Note: EC50 represents the concentration required to achieve 50% of the maximal effect, while CC50 indicates cytotoxicity concentration.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of the compound on various cancer cell lines. Results indicated that at concentrations above 10 µM, significant inhibition of cell proliferation was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Comparative Analysis with Similar Compounds

The biological profile of This compound can be compared with other thienopyridine derivatives:

Compound NameBiological Activity
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanoneAntimicrobial, Antiparasitic
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanoneAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Metabolic Pathway References
1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone (Target) C₁₉H₁₇ClN₂O₃S 388.87 g/mol* 2-chloro (thienopyridine), 2-methoxyphenoxy Presumed antiplatelet activity (inference from structural analogs) Likely CES2/AADAC or CYP-dependent
Clopidogrel C₁₆H₁₆ClNO₂S 419.9 g/mol 2-chlorophenyl, methyl ester Irreversible P2Y12 inhibitor; antiplatelet CYP2C19-dependent activation to active metabolite
Vicagrel C₁₅H₁₅ClN₂O₃S 338.81 g/mol 2-acetoxy (thienopyridine), 2-chlorophenyl Prodrug; hydrolyzed by CES2/AADAC to 2-oxoclopidogrel (bypasses CYP metabolism) CES2/AADAC-mediated hydrolysis
Compound 25 (from ) C₂₄H₁₇Cl₃N₂OS 505.83 g/mol 3,4,5-trichlorophenyl, 1H-benzo[d]imidazol-2-yl Enhanced platelet inhibition (> standard inhibitors with PPIs) Not specified
1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone C₁₈H₁₈FNO₂S 331.41 g/mol Cyclopropyl, 2-fluorophenyl, 2-hydroxy Structural similarity to prasugrel metabolites; potential antiplatelet CYP3A4/5-mediated oxidation (prasugrel-like)
Deuterated Clopidogrel (R-10a) C₂₂H₁₆D₃ClN₂O₄S 468.08 g/mol Deuteration at methyl ester Improved metabolic stability; 100% enantiomeric excess Reduced CYP-dependent side effects

*Calculated molecular weight based on formula.

Key Observations:

Structural Variations: The target compound replaces the ester group (common in clopidogrel and vicagrel) with a 2-methoxyphenoxy moiety, which may enhance metabolic stability by reducing esterase susceptibility . Compound 25 () incorporates a bulky 3,4,5-trichlorophenyl group, significantly improving platelet inhibition efficacy in the presence of proton pump inhibitors (PPIs) .

Metabolic Pathways :

  • Unlike clopidogrel (CYP2C19-dependent), vicagrel and the target compound may rely on carboxylesterases (CES2/AADAC) for activation, bypassing CYP polymorphisms that limit clopidogrel efficacy .
  • The cyclopropyl-fluorophenyl analog () shares metabolic traits with prasugrel, requiring CYP3A4/5 for conversion to active metabolites .

Activity and Safety: Compound 25’s trichlorophenyl substituent correlates with superior activity, suggesting electron-withdrawing groups enhance target engagement .

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